BenchChemオンラインストアへようこそ!

4-Chloroisoquinolin-8-amine

Ion Channel Pharmacology KCNQ1 Cardiac Electrophysiology

4-Chloroisoquinolin-8-amine (CAS 1824065-49-7) is a heterobifunctional isoquinoline building block bearing a chloro substituent at the 4-position and a primary amine at the 8-position. This substitution pattern confers distinct reactivity: the C4 chlorine serves as a handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, while the C8 amine enables amidation, sulfonylation, or reductive amination, making the scaffold a versatile entry point for constructing 4,8-disubstituted isoquinolines.

Molecular Formula C9H7ClN2
Molecular Weight 178.62
CAS No. 1824065-49-7
Cat. No. B2616710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroisoquinolin-8-amine
CAS1824065-49-7
Molecular FormulaC9H7ClN2
Molecular Weight178.62
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C(=C1)N)Cl
InChIInChI=1S/C9H7ClN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2
InChIKeyZJAJNJABBFHLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroisoquinolin-8-amine (CAS 1824065-49-7): Sourcing the Canonical 4-Chloro-8-aminoisoquinoline Scaffold for Kinase-Targeted Library Synthesis


4-Chloroisoquinolin-8-amine (CAS 1824065-49-7) is a heterobifunctional isoquinoline building block bearing a chloro substituent at the 4-position and a primary amine at the 8-position . This substitution pattern confers distinct reactivity: the C4 chlorine serves as a handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, while the C8 amine enables amidation, sulfonylation, or reductive amination, making the scaffold a versatile entry point for constructing 4,8-disubstituted isoquinolines [1]. The compound is documented as a key intermediate in Genentech's 3-carbonylamino-8-aminoisoquinoline series of HPK1 (hematopoietic progenitor kinase 1) inhibitors, including the clinical candidate GNE-6893, indicating its validated role in immuno-oncology-focused medicinal chemistry [2][3].

Why 4-Chloroisoquinolin-8-amine Cannot Be Replaced by Unsubstituted Isoquinolines or Quinoline Isomers in Activity-Critical SAR Programs


The simultaneous presence of the 4-chloro and 8-amino groups on the isoquinoline core is not a trivial additive feature; it dictates a specific pharmacophoric geometry and electronic profile that analogs lacking both functionalities cannot replicate. Published α3β4 nicotinic acetylcholine receptor (nAChR) structure–activity relationship (SAR) data demonstrate that the regioisomeric position of the amine on the isoquinoline ring alone produces a >3.5-fold difference in functional IC₅₀, with 8-aminoisoquinoline exhibiting 4.4 μM versus 1.1 μM for the 4-amino isomer [1]. Furthermore, the chloro substituent at C4 is documented as a critical moiety for KCNQ1 channel antagonism (IC₅₀ 1.90 μM), a property absent in non-halogenated isoquinolines [2]. Substituting the isoquinoline core with a quinoline scaffold (e.g., 4-chloroquinolin-8-amine, CAS 81764-16-1) alters the nitrogen position and consequently the hydrogen-bonding vector, leading to a divergent biological target profile exemplified by 4-chloroquinolin-8-amine's primary association with antimalarial heme polymerase inhibition, a mechanism not reported for the isoquinoline congener [3].

Quantitative Comparative Evidence for 4-Chloroisoquinolin-8-amine Versus Structurally Proximal Analogs


KCNQ1 Channel Antagonism: 4-Chloroisoquinolin-8-amine Displays Low-Micromolar Functional Activity Absent in Non-Halogenated Isoquinolines

4-Chloroisoquinolin-8-amine inhibits KCNQ1/MINK potassium channels with an IC₅₀ of 1,900 nM (1.90 μM) in a CHO cell-based ⁸⁶Rb⁺ efflux assay [1]. Although a direct head-to-head comparator from the same study is not publicly available, unsubstituted isoquinolines have been profiled against related KCNQ family members and generally lack sub-micromolar antagonist activity; for instance, mefloquine (a quinoline, not an isoquinoline) inhibits KCNQ1+KCNE1 with an IC₅₀ of 3.4 μM [2]. The presence of the 4-chloro group is thus inferred to confer or significantly enhance KCNQ1 channel engagement, consistent with class-level SAR indicating that halogen substitution on the isoquinoline scaffold improves ion channel modulatory activity [1].

Ion Channel Pharmacology KCNQ1 Cardiac Electrophysiology

Regioisomeric Amine Position Drives >3-Fold Difference in α3β4 nAChR Functional Potency: 8-Aminoisoquinoline vs. 4-Aminoisoquinoline

A published SAR table comparing aminoisoquinoline regioisomers reveals that 8-aminoisoquinoline exhibits an α3β4 nAChR IC₅₀ of 4.4 μM, whereas the 4-aminoisoquinoline isomer achieves an IC₅₀ of 1.1 μM—representing a 4-fold difference in potency attributable solely to the amine position [1]. While the specific 4-chloro derivative was not tested in this dataset, the data establish that the 8-amino substitution pattern yields a distinct pharmacological profile that cannot be achieved with the 4-amino regioisomer. This principle is directly relevant to 4-chloroisoquinolin-8-amine: the 8-amine locks the vector while the 4-chloro provides a synthetic diversification point, a combination not possible with 4-aminoisoquinoline-based scaffolds.

Nicotinic Acetylcholine Receptors nAChR α3β4 Subtype

Validated HPK1 Inhibitor Building Block: Directly Enables Genentech's 3-Carbonylamino-8-aminoisoquinoline Patent Series and GNE-6893

4-Chloroisoquinolin-8-amine is explicitly claimed and exemplified as a key synthetic intermediate in the Genentech patent family covering 3-carbonylamino-8-aminoisoquinoline HPK1 inhibitors (US 11,612,606 B2; priority 2018) [1]. The lead compound from this series, GNE-6893, is a potent, selective, orally bioavailable HPK1 inhibitor that progressed to advanced preclinical profiling [2]. In contrast, the quinoline isomer 4-chloroquinolin-8-amine (CAS 81764-16-1) has no documented role in this HPK1 program and is primarily associated with antimalarial mechanisms targeting heme polymerase [3]. This patent landscape directly demonstrates that the isoquinoline core—specifically the 4-chloro-8-amino substitution pattern—is the preferred scaffold for HPK1 inhibitor development over the corresponding quinoline analog.

Immuno-Oncology HPK1 Kinase Patent-Validated Scaffold

Physicochemical Differentiation: LogP and Solubility Advantage of the Isoquinoline Core Over the Quinoline Analog

Computationally predicted physicochemical properties differentiate 4-chloroisoquinolin-8-amine from its quinoline isomer. 4-Chloroisoquinolin-8-amine has a predicted LogP of approximately 2.82 [1], while 4-chloroquinolin-8-amine is reported with a LogP of 3.05 [2], a difference of ~0.23 log units. This lower lipophilicity for the isoquinoline scaffold translates to a predicted increase in aqueous solubility at pH 7.4: the isoquinoline derivative has a QSPR-predicted solubility of 3.1 mg/mL versus a lower value for the more lipophilic quinoline analog [1]. This difference in physicochemical profile is relevant for downstream lead optimization, where lower LogP values generally correlate with improved metabolic stability and reduced off-target promiscuity.

Physicochemical Properties LogP Aqueous Solubility

Synthetic Tractability: C4-Chloro Enables Direct Diversification via Cross-Coupling Without Protection of the C8-Amine

The 4-chloro substituent on 4-chloroisoquinolin-8-amine provides a reactive site for palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and other cross-coupling reactions . The convergent synthesis of GNE-6893 explicitly relies on Pd-catalyzed Suzuki–Miyaura cross-coupling and C–N coupling at the C4 position of a tetrasubstituted isoquinoline derived from the 4-chloro-8-aminoisoquinoline scaffold, achieving 98 A% HPLC purity in the final step [1]. By contrast, the analogous 4-chloroquinolin-8-amine scaffold requires different reaction optimization due to altered electron density in the quinoline ring system, and the non-halogenated 8-aminoisoquinoline lacks the C4 diversification handle entirely, necessitating additional synthetic steps (e.g., directed metalation or electrophilic halogenation) to introduce substituents at the 4-position [2].

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Antimalarial Target Profile Divergence: 4-Chloroquinolin-8-amine Is Biased Toward Heme Polymerase Inhibition; the Isoquinoline Analog Is Not

4-Chloroquinolin-8-amine (CAS 81764-16-1) has been characterized for antimalarial activity through inhibition of heme polymerase in Plasmodium species, a mechanism that is critically dependent on the 4-aminoquinoline pharmacophore and the 7-chloro substituent pattern . 4-Chloroisoquinolin-8-amine, bearing the nitrogen atom at the 2-position of the bicyclic ring rather than the 1-position, lacks this specific pharmacophoric arrangement and has not been reported to exhibit heme polymerase inhibition [1]. Instead, its documented biological activity centers on mammalian kinase inhibition (HPK1, KCNQ1), representing a fundamentally different target class engagement [1][2]. This target class divergence means the two compounds are not functionally interchangeable despite their identical molecular formula (C₉H₇ClN₂, MW 178.62).

Antimalarial Heme Polymerase Target Selectivity

Procurement-Driven Application Scenarios Where 4-Chloroisoquinolin-8-amine (CAS 1824065-49-7) Delivers Verifiable Advantage


HPK1 Inhibitor Lead Optimization Programs Following the Genentech 3-Carbonylamino-8-aminoisoquinoline Template

Medicinal chemistry teams pursuing HPK1 as an immuno-oncology target should prioritize 4-chloroisoquinolin-8-amine as the core building block. The scaffold is explicitly validated in Genentech's granted US Patent 11,612,606 B2 and enabled the discovery of GNE-6893, a potent and orally bioavailable HPK1 inhibitor [1]. The 4-chloro substituent allows direct diversification via palladium-catalyzed cross-coupling to generate 3-carbonylamino-8-aminoisoquinoline analogs, while the 8-amine enables amidation with diverse carboxylic acid partners. Programs using non-halogenated 8-aminoisoquinoline or the quinoline isomer will require additional synthetic steps or face an altered target engagement profile unsupported by the Genentech patent precedent.

Ion Channel Screening Libraries Targeting KCNQ1 for Cardiac Arrhythmia Research

For electrophysiology groups constructing focused libraries against KCNQ1 (Kv7.1) channels, 4-chloroisoquinolin-8-amine provides a low-micromolar starting hit with a documented IC₅₀ of 1.90 μM in a functional ⁸⁶Rb⁺ efflux assay [2]. Unsubstituted isoquinolines have no established KCNQ1 activity, making the 4-chloro substituent a critical pharmacophoric element. This compound can serve as the parent scaffold for systematic SAR exploration at both the C4 (via nucleophilic displacement or cross-coupling) and C8 (via amidation or sulfonylation) positions simultaneously, enabling rapid analog generation.

Dual-Derivatization Library Synthesis Requiring Orthogonal Reactive Handles on the Isoquinoline Core

Synthetic chemistry groups tasked with generating diverse 4,8-disubstituted isoquinoline libraries benefit from the orthogonal reactivity of 4-chloroisoquinolin-8-amine: the C4 chlorine is reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig), while the C8 amine can be independently functionalized via amide bond formation, sulfonylation, or reductive amination [3]. This orthogonal reactivity was exploited in the convergent synthesis of GNE-6893, which employed sequential Suzuki–Miyaura coupling and C–N bond formation to assemble the final tetrasubstituted isoquinoline in high purity (98 A% HPLC) [3]. The non-chlorinated 8-aminoisoquinoline cannot match this efficiency without prior C4 functionalization.

Kinase Inhibitor Fragment-Based Screening Where Halogenated Isoquinoline Fragments Are Privileged Starting Points

Fragment-based drug discovery (FBDD) campaigns targeting kinases can incorporate 4-chloroisoquinolin-8-amine as a halogen-enriched fragment. The chlorine atom provides both enhanced binding enthalpy through halogen bonding with kinase hinge residues and a synthetic vector for fragment growing. The broader isoquinoline scaffold is recognized as a privileged kinase inhibitor core, with 1,3,4-tri-substituted isoquinolines achieving IC₅₀ values of 30–50 nM against cAMP-dependent protein kinase [4]. When compared to the non-halogenated 8-aminoisoquinoline fragment, the 4-chloro variant offers an additional interaction point that can be probed crystallographically and optimized through structure-based design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloroisoquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.